molecular formula C22H17ClN2O3 B214399 1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214399
M. Wt: 392.8 g/mol
InChI Key: ZRNUALZYJNOVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indole family. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to exhibit biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to modulate the expression of certain genes involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. It also has potential use as a fluorescent probe for imaging applications. However, one limitation is that its mechanism of action is not fully understood.

Future Directions

For research on 1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various scientific fields. It may also be studied for its potential use in drug development and as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 5-chloro-3-hydroxy-2-indolone with 2-acetylpyridine followed by reduction with sodium borohydride and benzyl bromide. This method has been optimized to yield high purity and yield.

Scientific Research Applications

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

1-benzyl-5-chloro-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one

InChI

InChI=1S/C22H17ClN2O3/c23-16-9-10-19-17(12-16)22(28,13-20(26)18-8-4-5-11-24-18)21(27)25(19)14-15-6-2-1-3-7-15/h1-12,28H,13-14H2

InChI Key

ZRNUALZYJNOVDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=N4)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=N4)O

Origin of Product

United States

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